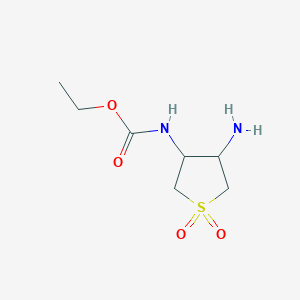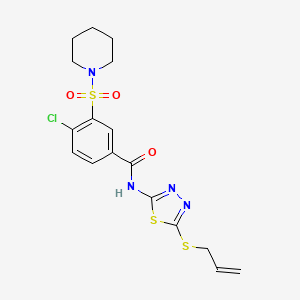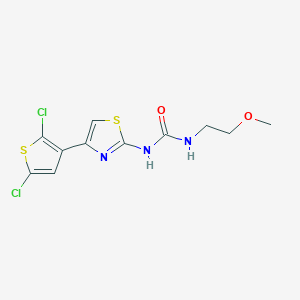
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea, also known as DTTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DTTU is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Urea Derivatives and Plant Biology
Urea derivatives, including those structurally related to the compound , have shown promising biological activities, such as cytokinin-like activity, which influences cell division and differentiation in plants. This activity is crucial for in vitro plant morphogenesis studies. Research has identified new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, highlighting the potential application of such compounds in agriculture and plant biotechnology (Ricci & Bertoletti, 2009).
Urea Derivatives as Antimicrobial Agents
Certain urea derivatives have been synthesized and tested for their antimicrobial properties. For instance, derivatives of thiazolidinones, which may have structural similarities to the compound , have exhibited broad spectrum biological activities including anticonvulsant, analgesic, and anti-inflammatory effects. Specific derivatives showed significant anthelmintic activity against Perituma posthuma, suggesting potential applications of urea derivatives as antimicrobial agents (Sarkar, Dwivedi, & Chauhan, 2013).
Antioxidant and Enzyme Inhibition Activities
Novel coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and evaluated for their enzyme inhibition activities on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as for their antioxidant capacities. These compounds showed significant inhibitory activity against both cholinesterases, with certain derivatives being more potent than standard drugs like galantamine. This indicates the potential use of urea derivatives in the treatment of diseases related to oxidative stress and enzyme dysregulation (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
Potential Anticancer Applications
Research into urea derivatives also extends into the field of cancer treatment. Some studies have synthesized and tested urea derivatives for their antiproliferative activities against various cancer cell lines. For example, certain alkylurea derivatives synthesized as dual inhibitors for PI3K and mTOR showed reduced toxicity and potent antiproliferative activity in vitro, suggesting their potential as anticancer agents with lower side effects (Xie et al., 2015).
Eigenschaften
IUPAC Name |
1-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2S2/c1-18-3-2-14-10(17)16-11-15-7(5-19-11)6-4-8(12)20-9(6)13/h4-5H,2-3H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESDYLWLLHVVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B3007392.png)
![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)
![N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B3007395.png)
![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)
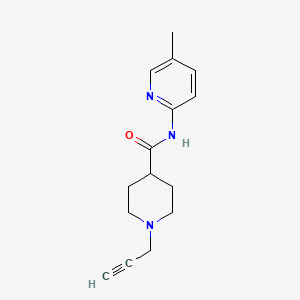
![N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3007400.png)
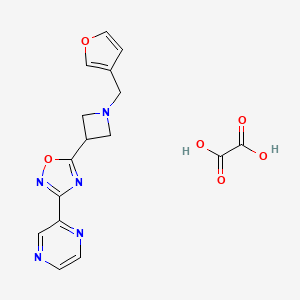
![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)


![1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B3007408.png)
